Alniditan Dihydrochloride

Description

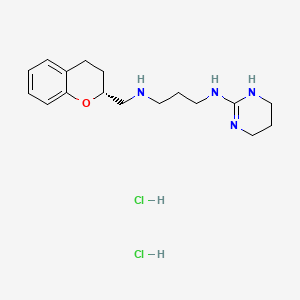

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O.2ClH/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17;;/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21);2*1H/t15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNITZYKOOTAFK-QCUBGVIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155428-00-5 | |

| Record name | Alniditan dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155428005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALNIDITAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PE58MGKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alniditan Dihydrochloride: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alniditan, a non-indole benzopyran derivative, is a potent serotonin (B10506) (5-HT) receptor agonist investigated for the acute treatment of migraine. Its therapeutic effects are primarily mediated through its high affinity and agonist activity at 5-HT1D and 5-HT1B receptors. This technical guide provides an in-depth exploration of the mechanism of action of Alniditan Dihydrochloride, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathways.

Core Mechanism of Action: 5-HT1D and 5-HT1B Receptor Agonism

Alniditan's primary mechanism of action is its potent agonism at 5-HT1D and 5-HT1B receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase.[2] Upon activation by Alniditan, the associated inhibitory G-protein (Gi) is stimulated, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This reduction in cAMP modulates various downstream cellular processes.

The therapeutic rationale for this mechanism in migraine treatment involves:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels is thought to cause vasoconstriction, counteracting the vasodilation associated with migraine attacks.

-

Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain and inflammation of migraine.[4]

Receptor Binding and Functional Potency

Extensive in vitro studies have characterized the binding affinity and functional potency of Alniditan at various serotonin receptor subtypes. Alniditan demonstrates high, nanomolar affinity for both human 5-HT1D and 5-HT1B receptors.[1][3]

Receptor Binding Affinity

The binding affinity of Alniditan and comparator compounds is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | h5-HT1Dα (Ki, nM) | h5-HT1Dβ (Ki, nM) | Calf Substantia Nigra 5-HT1D (Ki, nM) | h5-HT1A (Ki, nM) |

| Alniditan | 0.4 | 1.1 | 0.8 | 3.8 |

| Sumatriptan | - | - | - | >1000 |

| Dihydroergotamine | - | - | - | - |

Table 1: Receptor Binding Affinities (Ki) of Alniditan and Comparator Drugs. Data compiled from Leysen et al., 1996.[1]

Functional Agonist Potency

The functional potency of Alniditan as an agonist is determined by its ability to inhibit stimulated adenylyl cyclase activity in cells expressing the target receptors. The IC50 value represents the concentration of the agonist that produces 50% of the maximal inhibition.

| Compound | h5-HT1Dα (IC50, nM) | h5-HT1Dβ (IC50, nM) | h5-HT1A (IC50, nM) | h5-HT1B (IC50, nM) |

| Alniditan | 1.1 | 1.3 | 74 | 1.7 |

| Sumatriptan | - | 2.6 | - | 20 |

| Dihydroergotamine | - | 2.2 | - | 2 |

Table 2: Functional Agonist Potency (IC50) for Inhibition of Stimulated Adenylyl Cyclase. Data compiled from Leysen et al., 1996 and Lesage et al., 1998.[1][3]

Signaling Pathway

The binding of Alniditan to 5-HT1D or 5-HT1B receptors initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels.

Caption: Alniditan binding to 5-HT1D/1B receptors leads to Gi/o protein activation and adenylyl cyclase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of Alniditan. These are composite protocols based on standard laboratory practices and information available from published literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a typical radioligand binding assay to determine receptor affinity.

Detailed Protocol:

-

Membrane Preparation:

-

Cells expressing the human recombinant 5-HT1Dα, 5-HT1Dβ, or other target receptors (e.g., C6 glioma cells for h5-HT1Dα, L929 cells for h5-HT1Dβ) are harvested.

-

Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of radioligand (e.g., [3H]5-HT or [3H]Alniditan).

-

Varying concentrations of the unlabeled test compound (e.g., Alniditan).

-

Membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT) is added instead of the test compound.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cAMP.

Caption: Workflow for an adenylyl cyclase inhibition assay to determine agonist potency.

Detailed Protocol:

-

Cell Culture and Plating:

-

Cells stably expressing the receptor of interest (e.g., HEK293 or C6 glioma cells) are cultured under standard conditions.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

-

Assay:

-

The cell culture medium is removed, and cells are washed with a suitable assay buffer.

-

Cells are pre-incubated with various concentrations of the test agonist (e.g., Alniditan) for a defined period (e.g., 15 minutes) at 37°C.

-

Adenylyl cyclase is then stimulated by adding a known activator, such as forskolin (B1673556) or isoproterenol, to all wells except the basal control.[3]

-

The incubation continues for a further specified time (e.g., 10-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is terminated by adding a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

The amount of cAMP produced in the presence of the agonist is compared to the amount produced by the stimulator alone.

-

The concentration of the agonist that causes 50% inhibition of the stimulated cAMP production (IC50) is calculated using non-linear regression analysis.

-

Conclusion

This compound is a potent and selective agonist of 5-HT1D and 5-HT1B receptors. Its mechanism of action, centered on the inhibition of adenylyl cyclase, provides a rational basis for its therapeutic potential in the acute treatment of migraine. The quantitative data from receptor binding and functional assays demonstrate its high affinity and potency at these target receptors. The detailed experimental protocols outlined in this guide provide a framework for the further investigation and characterization of Alniditan and other related compounds in the field of migraine research and drug development.

References

- 1. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 2. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Alniditan Dihydrochloride: A Technical Guide to its 5-HT1B/1D Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alniditan is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist. Structurally distinct from the triptan class of migraine abortive agents, Alniditan, a benzopyran derivative, has demonstrated significant efficacy in the acute treatment of migraine.[1] This technical guide provides an in-depth overview of the pharmacological properties of Alniditan dihydrochloride (B599025), focusing on its mechanism of action as a 5-HT1B/1D receptor agonist. Detailed experimental protocols for key assays, quantitative data on receptor binding and functional potency, and a visualization of the associated signaling pathways are presented to support further research and development in this area.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The pathophysiology of migraine is complex but is known to involve the trigeminovascular system and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The development of 5-HT1B/1D receptor agonists, such as the triptans, revolutionized acute migraine treatment.[2] These agents are believed to exert their therapeutic effects through multiple mechanisms, including vasoconstriction of painfully dilated intracranial blood vessels, inhibition of vasoactive neuropeptide release from trigeminal nerve endings, and inhibition of nociceptive neurotransmission.[2][3]

Alniditan dihydrochloride emerged as a novel non-indole 5-HT1B/1D receptor agonist with a promising clinical profile for the acute treatment of migraine attacks.[1][4] This document serves as a comprehensive technical resource on the 5-HT1B/1D receptor agonism of Alniditan.

Chemical Structures

The chemical structures of Alniditan and two other commonly studied 5-HT1B/1D receptor agonists, Sumatriptan and Dihydroergotamine, are shown below.

| Compound | Chemical Structure |

| Alniditan |  [5][6][7] [5][6][7] |

| Sumatriptan |  [1][8][9][10][11] [1][8][9][10][11] |

| Dihydroergotamine |  [12][13][14][15][16] [12][13][14][15][16] |

Quantitative Pharmacological Data

The affinity and potency of Alniditan and other key ligands at human 5-HT1B and 5-HT1D receptors have been characterized through various in vitro studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | h5-HT1B | h5-HT1D | Reference |

| Alniditan | 1.1 | 0.4 | [9] |

| Sumatriptan | - | - | - |

| Dihydroergotamine | - | - | - |

Data for Sumatriptan and Dihydroergotamine Ki values were not consistently available in the initial search results.

Table 2: Functional Agonist Potency (IC50/EC50, nM)

| Compound | h5-HT1B (IC50) | h5-HT1D (IC50) | Reference |

| Alniditan | 1.7 | 1.3 | [17] |

| Sumatriptan | 20 | 2.6 | [17] |

| Dihydroergotamine | 2 | 2.2 | [17] |

Signaling Pathways

Activation of 5-HT1B and 5-HT1D receptors by an agonist like Alniditan initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gαi/o).

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for 5-HT1B/1D receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 5. Alniditan | C17H26N4O | CID 66004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 10. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. D. H. E. 45 (Dihydroergotamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. Dihydroergotamine Mesylate | C34H41N5O8S | CID 71171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. GSRS [precision.fda.gov]

- 17. Molecular mechanism of Gαi activation by non-GPCR proteins with a Gα-Binding and Activating motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Alniditan Dihydrochloride: A Technical Guide to a Novel Benzopyran Derivative for Migraine Therapy

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alniditan is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist that was developed for the acute treatment of migraine.[1] Structurally, it is a benzopyran derivative, distinguishing it from the indole-based triptan class of drugs.[2] This technical guide provides a comprehensive overview of Alniditan Dihydrochloride (B599025), detailing its pharmacodynamic properties, mechanism of action, signaling pathways, and quantitative preclinical and clinical data. The guide includes detailed experimental protocols for key assays and presents a logical framework for its antimigraine effects through visualizations. Although its development was discontinued, the data on Alniditan remains valuable for the ongoing research and development of novel therapeutics targeting serotonergic pathways.

Introduction: A Novel Chemical Entity

Alniditan (N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine) is a synthetic compound belonging to the benzopyran class.[3] Unlike sumatriptan (B127528) and other triptans, which are indole (B1671886) derivatives, Alniditan's benzopyran structure represents a different chemical approach to targeting serotonin receptors for migraine relief.[2] Its development was aimed at leveraging the established mechanism of 5-HT1B/1D receptor agonism—cranial vasoconstriction and inhibition of trigeminal nerve activation—while potentially offering a different pharmacological profile.[3]

Physicochemical Properties

Alniditan is typically handled as a dihydrochloride salt, which is a white to beige powder.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆N₄O · 2HCl | |

| Molecular Weight | 375.34 g/mol | |

| CAS Number | 155428-00-5 | |

| Solubility | 2 mg/mL in H₂O | |

| IUPAC Name | N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | [3] |

Pharmacodynamics: Receptor Binding and Functional Activity

Alniditan's primary mechanism of action is its potent and selective agonism at 5-HT1B and 5-HT1D receptors.[2] It demonstrates high affinity for these receptor subtypes, with nanomolar potency.

Receptor Binding Affinity

Radioligand binding assays have demonstrated Alniditan's high affinity for human cloned 5-HT1Dα and 5-HT1Dβ (now more commonly known as 5-HT1B) receptors. It is notably more potent than sumatriptan at these target receptors.[2]

| Receptor Subtype | Alniditan Kᵢ (nM) | Sumatriptan Kᵢ (nM) | Dihydroergotamine Kᵢ (nM) | Reference |

| h5-HT1Dα | 0.4 | Data not provided | Data not provided | [2] |

| h5-HT1Dβ | 1.1 | Data not provided | Data not provided | [2] |

| Calf 5-HT1D | 0.8 | Data not provided | Data not provided | [2] |

| h5-HT1A | 3.8 | Data not provided | Data not provided | [2] |

Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand.

Functional Agonist Activity

Alniditan acts as a full agonist at 5-HT1B and 5-HT1D receptors, functionally inhibiting adenylyl cyclase. This action mimics the endogenous ligand serotonin.[2] Its potency in functional assays is significantly higher at the 5-HT1D receptors compared to the 5-HT1A receptor.

| Receptor Subtype | Alniditan IC₅₀ (nM) | Sumatriptan IC₅₀ (nM) | Dihydroergotamine IC₅₀ (nM) | Reference |

| h5-HT1Dα | 1.1 | 2.6 | 2.2 | [2] |

| h5-HT1Dβ | 1.3 | 20 | 2.0 | [2] |

| h5-HT1A | 74 | Data not provided | Data not provided | [2] |

IC₅₀ represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Signaling Pathway

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gᵢ/Gₒ family of inhibitory G-proteins. Agonist binding by Alniditan initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is central to its proposed therapeutic effects.

References

- 1. Alniditan in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous Alniditan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alniditan, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alniditan | C17H26N4O | CID 66004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alniditan Dihydrochloride: A Technical Guide to its Role in Cranial Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan (B1664793) Dihydrochloride is a potent serotonin (B10506) (5-HT) receptor agonist that was investigated as an acute treatment for migraine.[1][2] Structurally a benzopyran derivative, it is distinct from the triptan class of migraine drugs.[3] The therapeutic rationale for Alniditan in migraine is centered on its ability to induce vasoconstriction of cranial blood vessels, a key mechanism in alleviating migraine pain.[4] This technical guide provides an in-depth analysis of Alniditan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: 5-HT1B/1D Receptor Agonism

Alniditan functions as a potent agonist at the human 5-HT1B and 5-HT1D receptors.[1][2] These receptor subtypes are predominantly located on the smooth muscle cells of cranial blood vessels and on presynaptic trigeminal nerve endings.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to vasoconstriction of dilated cerebral blood vessels, which is believed to be a primary contributor to migraine headache.[4] Furthermore, agonist activity at presynaptic 5-HT1D receptors on trigeminal neurons can inhibit the release of pro-inflammatory vasoactive neuropeptides, further contributing to its anti-migraine effect.

Signaling Pathway for Alniditan-Induced Vasoconstriction

The binding of Alniditan to 5-HT1B/1D receptors on vascular smooth muscle cells triggers a well-defined intracellular signaling pathway. This process begins with the activation of an associated inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This decrease in cAMP results in reduced protein kinase A (PKA) activity, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

Figure 1: Signaling pathway of Alniditan-induced cranial vasoconstriction.

Quantitative Pharmacological Data

Comparative studies have demonstrated Alniditan's high potency at the target receptors, often exceeding that of sumatriptan (B127528), a commonly prescribed triptan. The following tables summarize key quantitative data from in vitro studies.

| Compound | Receptor | Cell Line | IC50 (nM) |

| Alniditan | h5-HT1B | HEK 293 | 1.7[1][2] |

| h5-HT1D | C6 glioma | 1.3[1][2] | |

| Sumatriptan | h5-HT1B | HEK 293 | 20[1][2] |

| h5-HT1D | C6 glioma | 2.6[1][2] | |

| Dihydroergotamine (B1670595) | h5-HT1B | HEK 293 | 2[1][2] |

| h5-HT1D | C6 glioma | 2.2[1][2] |

Table 1: Agonist Potency (IC50) for Inhibition of Stimulated Adenylyl Cyclase.[1][2]

| Compound | Receptor | Ki (nM) |

| Alniditan | h5-HT1Dα | 0.4[3] |

| h5-HT1Dβ | 1.1[3] | |

| Calf Substantia Nigra 5-HT1D | 0.8[3] | |

| h5-HT1A | 3.8[3] |

Table 2: Receptor Binding Affinities (Ki) of Alniditan.[3]

These data highlight that Alniditan is approximately 10 times more potent than sumatriptan at the h5-HT1B receptor and twice as potent at the h5-HT1D receptor in functional assays.[1][2]

Key Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of Alniditan at human 5-HT1B and 5-HT1D receptors.

Methodology:

-

Cell Culture and Receptor Expression:

-

Radioligand Binding Assays:

-

Membrane preparations from the engineered cell lines were used.

-

[3H]alniditan and [3H]5-HT were utilized as radioligands to determine binding kinetics and affinity (Kd values).[3]

-

Competition binding assays were performed with a range of concentrations of unlabeled Alniditan, sumatriptan, and dihydroergotamine to determine their inhibitory constants (Ki values).[3]

-

-

Functional Agonist Assay (cAMP Accumulation):

-

Adenylyl cyclase in the cells was stimulated with forskolin (B1673556) or isoproterenol.[1][2]

-

The ability of Alniditan, sumatriptan, and dihydroergotamine to inhibit this stimulated cAMP accumulation was measured.[1][2]

-

The concentration of the agonist that produced 50% of its maximal inhibitory effect was determined as the IC50 value.[1][2]

-

In Vivo Model of Cranial Vasoconstriction

Objective: To investigate the effects of Alniditan on systemic and carotid hemodynamics in an animal model.

Methodology:

-

Animal Model: Anesthetized pigs were used to model human carotid circulation.[5]

-

Drug Administration: Sequential intravenous doses of Alniditan (3, 10, 30, and 100 µg/kg) were administered every 20 minutes.[5] A control group received physiological saline.[5]

-

Hemodynamic Measurements: Heart rate, mean arterial blood pressure, and carotid blood flow and its distribution were measured at baseline and 15 minutes after each dose.[5]

-

Selective Antagonism: In a separate group of animals, the selective 5-HT1B/1D receptor antagonist GR127935 was administered prior to Alniditan to confirm receptor-specific effects.[5]

Figure 2: Experimental workflow for the in vivo porcine model.

The in vivo study in pigs demonstrated that Alniditan dose-dependently decreased total carotid conductance, primarily through a selective vasoconstrictor action on arteriovenous anastomoses.[5] The dose that decreased arteriovenous anastomotic conductance by 50% was 24 ± 8 µg/kg.[5] This effect was antagonized by the 5-HT1B/1D receptor antagonist GR127935, confirming the mechanism of action.[5]

Clinical Efficacy in Acute Migraine

Clinical trials were conducted to evaluate the efficacy and safety of subcutaneously administered Alniditan for the acute treatment of migraine attacks.

| Endpoint (at 2 hours) | Placebo (n=41) | Alniditan 1.2 mg (n=46) | Alniditan 1.4 mg (n=39) | Sumatriptan 6 mg (n=317) |

| Headache Absent or Mild | 39% | 83% | 82% | 87.1% (Responders)[6] |

| Complete Headache Relief | - | - | 72% | 65.9% (Pain Free)[6] |

Table 3: Efficacy of Subcutaneous Alniditan in a Dose-Finding Study and Comparison with Sumatriptan.[6][7]

In a dose-finding study, Alniditan at doses of 1.2 mg and 1.4 mg was significantly more effective than placebo in reducing headache intensity at 2 hours.[7] Notably, 72% of patients receiving the 1.4 mg dose achieved complete headache relief.[7] The time to onset of relief decreased with increasing doses, and there was a dose-dependent reduction in headache recurrence.[7] While Alniditan showed high efficacy, a large phase-III trial found that sumatriptan 6 mg was statistically superior to Alniditan 1.4 mg for the primary endpoint of being pain-free at 2 hours, although the clinical difference was small.[6]

Conclusion

This compound is a potent 5-HT1B/1D receptor agonist that exerts its therapeutic effect in migraine through cranial vasoconstriction. Its high potency, demonstrated in both in vitro functional assays and in vivo models, translates to effective relief from acute migraine attacks in a clinical setting. While its development was discontinued, the study of Alniditan has provided valuable insights into the pharmacology of 5-HT1B/1D receptors and their central role in the pathophysiology and treatment of migraine. The comprehensive data gathered on Alniditan underscores the importance of this receptor class as a target for migraine-abortive therapies.

References

- 1. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alniditan, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antimigraine agent alniditan selectively constricts porcine carotid arteriovenous anastomoses via 5-HT1B/1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.regionh.dk [research.regionh.dk]

- 7. Alniditan in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous Alniditan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Alniditan Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alniditan (B1664793) is a potent and selective serotonin (B10506) 5-HT1D receptor agonist that was investigated as a potential treatment for acute migraine.[1][2] Structurally a benzopyran derivative, it is distinct from the triptan class of migraine abortive agents.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Alniditan Dihydrochloride, summarizing its receptor binding affinity, mechanism of action, pharmacokinetics, and clinical efficacy. All quantitative data are presented in structured tables, and detailed experimental methodologies for key studies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Receptor Binding Affinity and Selectivity

Alniditan demonstrates nanomolar affinity for the 5-HT1D receptor subtypes and also shows high affinity for the 5-HT1A receptor.[1] Its binding profile is more selective than that of dihydroergotamine, which interacts with a broader range of 5-HT, adrenergic, and dopaminergic receptors.[1] Compared to sumatriptan, alniditan is more potent at 5-HT1D and 5-HT1A receptors.[1]

Table 1: Receptor Binding Affinity (Ki) of Alniditan and Comparators

| Receptor Subtype | Alniditan Ki (nM) | Sumatriptan Ki (nM) | Dihydroergotamine Ki (nM) |

| h5-HT1Dα | 0.4 | - | - |

| h5-HT1Dβ | 1.1 | - | - |

| Calf Substantia Nigra 5-HT1D | 0.8 | - | - |

| h5-HT1A | 3.8 | - | - |

| 5-HT1F | Moderate-to-low affinity | Binds | - |

Data sourced from Leysen et al., 1996.[1]

Mechanism of Action and Signal Transduction

Alniditan acts as a full agonist at human 5-HT1Dα and 5-HT1Dβ receptors.[1] Its therapeutic effect in migraine is believed to be mediated through the constriction of cranial blood vessels and the inhibition of neurotransmitter release in the trigeminal nervous system.[1][3]

Activation of the 5-HT1D receptor, a Gi protein-coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4]

Table 2: Functional Potency (IC50) of Alniditan in Adenylyl Cyclase Inhibition Assay

| Receptor Subtype | Alniditan IC50 (nM) | 5-HT IC50 (nM) |

| h5-HT1Dα | 1.1 | - |

| h5-HT1Dβ | 1.3 | - |

| h5-HT1A | 74 | - |

Data sourced from Leysen et al., 1996.[1]

Pharmacokinetics

Following intranasal administration, alniditan is rapidly absorbed into the systemic circulation.[5] The absorption profile appears to be unaffected by migraine attacks.[5] A faster initial rise in plasma concentrations has been correlated with a better headache response in patients receiving a higher dose.[5]

Table 3: Pharmacokinetic Parameters of Alniditan Nasal Spray

| Parameter | 2 mg Dose (During Attack) | 4 mg Dose (During Attack) |

| Cmax (ng/mL) | - | 33 ± 18 (Responders) 13 ± 9 (Non-responders) |

| tmax (min) | ~11 | ~11 |

| AUC(0,2h) (ng·h/mL) | - | 12 ± 6 (Responders) 5 ± 3 (Non-responders) |

| Ct=5min (ng/mL) | - | 21 ± 16 (Responders) 3 ± 3 (Non-responders) |

Data sourced from van der Post et al., 2001.[5]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of alniditan in the acute treatment of migraine.[2][6][7] Subcutaneous administration of alniditan was shown to be superior to placebo in providing headache relief and reducing associated symptoms.[2] A dose-dependent effect was observed, with higher doses leading to a faster onset of action and a lower rate of headache recurrence.[2]

Table 4: Efficacy of Subcutaneous Alniditan vs. Placebo and Sumatriptan at 2 Hours

| Outcome | Alniditan 1.2 mg | Alniditan 1.4 mg | Placebo | Sumatriptan 6 mg |

| Headache Absent or Mild | 83% | 82% | 39% | 87.1% (Responders) |

| Complete Headache Relief | - | 72% | - | 65.9% (Pain Free) |

| Pain Free | - | 56.3% | 14.1% | 65.9% |

| Responders (Mild/No Pain) | - | 80.9% | 37.8% | 87.1% |

| Headache Recurrence (within 24h) | - | 16% | - | 39.1% |

Data sourced from Goldstein et al., 1998 and C. G. H. Dahlöf et al., 2000.[2][6][7]

Commonly reported adverse effects included head pressure, paraesthesia, and hot flushes.[2] While generally well-tolerated, a dose-dependent relationship for adverse events was observed.[6]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cells expressing the receptor of interest (e.g., h5-HT1Dα or h5-HT1Dβ) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Binding Reaction: A constant concentration of a suitable radioligand (e.g., [3H]alniditan) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (alniditan).

-

Equilibrium: The reaction is allowed to reach equilibrium at a specific temperature.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol describes a general method to assess the functional activity of a Gi-coupled receptor agonist.

Methodology:

-

Cell Culture: Cells stably expressing the Gi-coupled receptor of interest are cultured in appropriate media.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the agonist (alniditan).

-

Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated using an agent such as forskolin to increase basal cAMP levels.

-

Reaction Termination: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potent 5-HT1D receptor agonist with a selective binding profile. Its mechanism of action, involving the inhibition of adenylyl cyclase, translates to clinically relevant efficacy in the acute treatment of migraine. The rapid absorption and correlation of early plasma concentrations with clinical response highlight favorable pharmacokinetic properties for an acute migraine therapy. While demonstrating efficacy, its development was discontinued.[8] This comprehensive pharmacological profile provides valuable data for researchers in the field of migraine and GPCR drug discovery.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. fda.gov [fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

Alniditan Dihydrochloride: A Technical Guide for In Vitro Migraine Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alniditan Dihydrochloride, a potent serotonin (B10506) receptor agonist, for its application in in vitro migraine research. This document outlines its mechanism of action, receptor binding profile, and detailed experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

Alniditan is a non-indole benzopyran derivative developed for the acute treatment of migraine.[1][2] Structurally distinct from the triptan class of drugs, it demonstrates a high affinity and selectivity for serotonin 5-HT1B and 5-HT1D receptors.[1][3] These receptors are key targets in migraine pathophysiology, implicated in cranial vasoconstriction and the inhibition of nociceptive neurotransmission.[4] This guide focuses on the in vitro characterization of this compound, providing researchers with the necessary information to effectively utilize this compound in preclinical migraine models.

Mechanism of Action

Alniditan functions as a potent agonist at 5-HT1B and 5-HT1D receptors.[5][6] Like other compounds in its class, its therapeutic effect in migraine is attributed to three primary mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels, a hallmark of migraine attacks, leads to their constriction.[3][4]

-

Inhibition of Neuropeptide Release: Alniditan acts on presynaptic 5-HT1D receptors located on trigeminal nerve endings to inhibit the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[7][8] CGRP is a key molecule in migraine pathogenesis, contributing to vasodilation and pain transmission.[9]

-

Inhibition of Nociceptive Neurotransmission: Activation of 5-HT1D receptors in the brainstem can modulate the activity of trigeminal pain pathways, reducing the transmission of pain signals.[7][10]

The primary intracellular signaling pathway engaged by Alniditan upon binding to 5-HT1B/1D receptors involves the Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

Figure 1: Alniditan's primary signaling pathway via 5-HT1B/1D receptors.

Data Presentation

Receptor Binding Affinity

The following table summarizes the equilibrium dissociation constants (Ki) of Alniditan for various serotonin receptors, providing a comparison with Sumatriptan and Dihydroergotamine. Data is presented in nanomolar (nM) units.

| Compound | h5-HT1A (Ki, nM) | h5-HT1B (Ki, nM) | h5-HT1Dα (Ki, nM) | h5-HT1Dβ (Ki, nM) | Calf 5-HT1D (Ki, nM) |

| Alniditan | 3.8 | 1.7 | 0.4 | 1.1 | 0.8 |

| Sumatriptan | >1000 | 20 | >1000 | >1000 | - |

| Dihydroergotamine | - | 2 | - | - | - |

| Data compiled from Leysen et al., 1996 and Lesage et al., 1998.[1][5] |

Functional Activity (Adenylyl Cyclase Inhibition)

This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of stimulated adenylyl cyclase activity in cells expressing recombinant human serotonin receptors.

| Compound | h5-HT1A (IC50, nM) | h5-HT1B (IC50, nM) | h5-HT1D (IC50, nM) |

| Alniditan | 74 | 1.7 | 1.3 |

| Sumatriptan | - | 20 | 2.6 |

| Dihydroergotamine | - | 2 | 2.2 |

| Data compiled from Leysen et al., 1996 and Lesage et al., 1998.[1][5] |

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of Alniditan to 5-HT1D receptors.

Objective: To determine the Ki of Alniditan for the 5-HT1D receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing the human 5-HT1D receptor (e.g., C6 glioma cells).[1]

-

Radioligand: [3H]5-HT or [3H]Alniditan.[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin or other suitable high-affinity ligand.

-

This compound stock solution.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

Increasing concentrations of Alniditan (or other competing ligand).

-

A fixed concentration of radioligand (e.g., at its Kd value).[1]

-

Cell membrane preparation.

-

For total binding wells, add buffer instead of competing ligand.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for a radioligand receptor binding assay.

Adenylyl Cyclase Inhibition Assay

This protocol is a representative method for assessing the functional agonist activity of Alniditan.

Objective: To determine the IC50 of Alniditan for the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells or cell membranes from a cell line expressing the human 5-HT1B or 5-HT1D receptor (e.g., HEK 293 or C6 glioma cells).[5]

-

Adenylyl cyclase stimulator (e.g., 10 µM Forskolin).[5]

-

This compound stock solution.

-

Assay buffer containing ATP and an ATP-regenerating system.

-

cAMP detection kit (e.g., HTRF, ELISA, or radiochemical assay).

Protocol:

-

Cell/Membrane Preparation: Prepare cells or membranes as described in the binding assay protocol.

-

Pre-incubation: Pre-incubate the cells/membranes with increasing concentrations of Alniditan for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation: Add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells except the basal control and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Stop the reaction by adding a lysis buffer. Measure the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of the stimulated cAMP production against the logarithm of the Alniditan concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro CGRP Release Assay

This protocol describes a general method to investigate the effect of Alniditan on CGRP release from trigeminal neurons, a key in vitro model for migraine.

Objective: To determine if Alniditan can inhibit stimulated CGRP release from cultured trigeminal ganglion neurons.

Materials:

-

Primary cultures of trigeminal ganglion neurons from rodents.

-

Culture medium and buffers (e.g., Hanks' Balanced Salt Solution - HBSS).[11]

-

Depolarizing agent/stimulant: Potassium chloride (KCl, e.g., 60 mM) or Capsaicin.[11][12]

-

This compound stock solution.

-

CGRP ELISA kit.

Protocol:

-

Cell Culture: Isolate and culture trigeminal ganglion neurons from rodents according to standard protocols.

-

Pre-treatment: Replace the culture medium with buffer and allow the cells to equilibrate. Pre-treat the cells with various concentrations of Alniditan for a specified time (e.g., 30 minutes).

-

Stimulation: Add the stimulating agent (e.g., KCl) to the wells (except for the basal release control) and incubate for a short period (e.g., 10-15 minutes).

-

Sample Collection: Collect the supernatant from each well.

-

CGRP Quantification: Measure the concentration of CGRP in the collected supernatants using a CGRP ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Normalize the amount of CGRP released to the total protein content of the cells in each well. Calculate the percentage inhibition of stimulated CGRP release by Alniditan at each concentration and determine the IC50 if applicable.

Figure 3: Workflow for an in vitro CGRP release assay.

Conclusion

This compound is a potent and selective 5-HT1B/1D receptor agonist. Its in vitro profile demonstrates high affinity for these target receptors and functional activity consistent with its proposed mechanism of action for the treatment of migraine. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of Alniditan and similar compounds in relevant in vitro models of migraine. The provided data tables and diagrams serve as a quick reference for its key characteristics, facilitating its use in drug discovery and neuroscience research.

References

- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CGRP release in an experimental human trigeminal pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasp-pain.org [iasp-pain.org]

- 11. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Alniditan Dihydrochloride: A 5-HT1B/1D Agonist for Headache

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan (B1664793) is a potent and selective serotonin (B10506) (5-HT) 1B and 1D receptor agonist that has been investigated for the acute treatment of migraine. Its mechanism of action is centered on the modulation of the trigeminovascular system, a key player in the pathophysiology of migraine headaches. This technical guide provides a comprehensive overview of the preclinical studies on Alniditan Dihydrochloride, focusing on its pharmacological properties, efficacy in established animal models of migraine, and its underlying mechanism of action.

Core Pharmacological Data

Alniditan demonstrates high affinity and functional agonist activity at human 5-HT1B and 5-HT1D receptors. The following tables summarize the key in vitro pharmacological parameters.

Table 1: Receptor Binding Affinity of Alniditan

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT1Dα | Human | 0.4 | [1] |

| 5-HT1Dβ | Human | 1.1 | [1] |

| 5-HT1A | Human | 3.8 | [1] |

| 5-HT1D | Calf | 0.8 | [1] |

Table 2: Functional Agonist Activity of Alniditan

| Receptor Subtype | Assay | IC50 (nM) | Agonist Type | Reference |

| h5-HT1Dα | Adenylyl Cyclase Inhibition | 1.1 | Full Agonist | [1] |

| h5-HT1Dβ | Adenylyl Cyclase Inhibition | 1.3 | Full Agonist | [1] |

| h5-HT1A | Adenylyl Cyclase Inhibition | 74 | Full Agonist | [1] |

| h5-HT1B | Adenylyl Cyclase Inhibition | 1.7 | Full Agonist | [2] |

Mechanism of Action: Signaling Pathway

Alniditan exerts its therapeutic effects through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase. Upon binding, Alniditan initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP has two primary downstream effects relevant to migraine pathophysiology:

-

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release: In the trigeminal nervous system, the decrease in cAMP levels leads to the inhibition of the release of pro-inflammatory neuropeptides, most notably CGRP, from presynaptic terminals. CGRP is a potent vasodilator and is considered a key mediator of the pain and inflammation associated with migraine.[3][4]

-

Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT1B receptors located on the smooth muscle of cranial blood vessels is thought to contribute to the vasoconstriction of dilated arteries, a characteristic feature of the headache phase of migraine.[5]

References

- 1. Serotonin inhibits trigeminal nucleus activity evoked by craniovascular stimulation through a 5HT1B/1D receptor: a central action in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of 5-HT(1B), 5-HT(1D) and 5-HT(1F) receptor expression in rat trigeminal and dorsal root ganglia neurons: relevance to the selective anti-migraine effect of triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptan-induced enhancement of neuronal nitric oxide synthase in trigeminal ganglion dural afferents underlies increased responsiveness to potential migraine triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of alniditan nasal spray during and outside migraine attacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Alniditan Dihydrochloride: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan, a benzopyran derivative, is a potent serotonin (B10506) (5-HT) receptor agonist investigated for its migraine-abortive properties.[1] Unlike triptans and ergoline (B1233604) derivatives, its chemical structure is distinct.[1] The therapeutic action of Alniditan is primarily mediated through its high affinity for 5-HT1D and 5-HT1B receptors, which are implicated in the pathophysiology of migraine.[2][3] This technical guide provides an in-depth analysis of Alniditan Dihydrochloride's receptor binding affinity and kinetics, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Receptor Binding Affinity

Alniditan demonstrates nanomolar affinity for several 5-HT receptor subtypes, with a particularly high affinity for the 5-HT1D and 5-HT1B receptors. Its binding profile has been compared to other migraine treatments like sumatriptan (B127528) and dihydroergotamine (B1670595), revealing a more specific interaction with certain 5-HT receptors.[1]

Quantitative Binding Data

The following table summarizes the equilibrium dissociation constants (Ki) and the half-maximal inhibitory concentrations (IC50) of Alniditan for various human (h) and calf 5-HT receptors. This data is crucial for understanding the drug's potency and selectivity.

| Receptor Subtype | Ligand | Test System | Ki (nM) | IC50 (nM) | Reference |

| h5-HT1Dα | [3H]5-HT | C6 Glioma Cells | 0.4 | - | [1] |

| h5-HT1Dβ | [3H]5-HT | L929 Cells | 1.1 | - | [1] |

| Calf 5-HT1D | [3H]5-HT | Calf Substantia Nigra | 0.8 | - | [1] |

| h5-HT1A | [3H]5-HT | - | 3.8 | - | [1] |

| h5-HT1B | - | HEK 293 Cells | - | 1.7 | [2][4][5][6] |

| h5-HT1D | - | HEK 293 Cells | - | 1.3 | [2][4][5][6] |

| h5-HT1Dα (Functional) | Forskolin (B1673556) | C6 Glioma Cells | - | 1.1 | [1] |

| h5-HT1Dβ (Functional) | Forskolin | L929 Cells | - | 1.3 | [1] |

| h5-HT1A (Functional) | Forskolin | - | - | 74 | [1] |

Receptor Binding Kinetics

The kinetics of Alniditan binding to 5-HT1D-type receptors have been characterized as very rapid.[1] Studies using [3H]Alniditan as a radioligand revealed fast association and dissociation from membrane preparations of calf substantia nigra, C6 glioma cells expressing h5-HT1Dα, and L929 cells expressing h5-HT1Dβ receptors.[1] This rapid kinetic profile is a significant characteristic of its interaction with its target receptors. The dissociation constant (Kd) for [3H]Alniditan was determined to be between 1-2 nM, indicating a slightly higher affinity than [3H]5-HT.[1]

Experimental Protocols

The following sections detail the methodologies used to determine the receptor binding affinity and functional activity of Alniditan.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a ligand for a specific receptor.

1. Membrane Preparation:

-

Cell Lines: C6 glioma cells stably expressing the human 5-HT1Dα receptor and L929 cells expressing the human 5-HT1Dβ receptor were utilized.[1] For comparative studies, membranes from calf substantia nigra, which endogenously express 5-HT1D receptors, were also prepared.[1]

-

Protocol: Cells were cultured and harvested. The cell pellets were homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The final membrane preparations were resuspended in the assay buffer and stored at -80°C until use.

2. Binding Assay:

-

Radioligands: [3H]Alniditan and [3H]5-hydroxytryptamine ([3H]5-HT) were used as radiolabeled ligands.

-

Incubation: Membrane preparations were incubated with the radioligand at various concentrations in the presence or absence of competing unlabeled ligands (e.g., Alniditan, sumatriptan). The incubation was carried out in a final volume of assay buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Ki) was calculated from the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (Adenylyl Cyclase Activity)

Functional assays are crucial to determine whether a ligand acts as an agonist or antagonist at the receptor.

1. Cell Culture:

-

Cells expressing the receptor of interest (e.g., C6 glioma cells with h5-HT1Dα, L929 cells with h5-HT1Dβ) were cultured to an appropriate density.

2. Assay Protocol:

-

Cells were pre-incubated with the test compound (e.g., Alniditan) at various concentrations.

-

Adenylyl cyclase was then stimulated using forskolin or isoproterenol.[2][5]

-

The reaction was stopped, and the amount of cyclic AMP (cAMP) produced was measured using a suitable assay kit.

-

Data Analysis: The ability of the test compound to inhibit the stimulated adenylyl cyclase activity was determined. The IC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibition, was calculated. This functional assay demonstrated that Alniditan is a full agonist at h5-HT1Dα, h5-HT1Dβ, and h5-HT1A receptors, meaning it mimics the action of the endogenous ligand 5-HT.[1]

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway activated by Alniditan at 5-HT1D receptors.

Caption: Alniditan-mediated 5-HT1D receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The flowchart below outlines the key steps in a typical radioligand binding assay used to determine receptor affinity.

References

- 1. Alniditan, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Structural Activity Relationship of Alniditan Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available data on the structural activity relationship (SAR) of Alniditan Dihydrochloride. A detailed SAR study involving a series of Alniditan analogs is limited due to the absence of published data on the synthesis and pharmacological evaluation of such compounds. The experimental protocols provided are representative of the methods used and are based on established scientific literature.

Introduction

Alniditan is a potent and selective serotonin (B10506) (5-HT) receptor agonist, investigated for the acute treatment of migraine.[1][2][3] Structurally, it is a benzopyran derivative, distinguishing it from the more common indole-based triptan class of anti-migraine drugs.[2] Its therapeutic effects are primarily mediated through its agonist activity at 5-HT1B and 5-HT1D receptors, which leads to cranial vasoconstriction and inhibition of trigeminal nerve activation.[1][2] This guide delves into the structural features of Alniditan that govern its pharmacological activity, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows.

Chemical Structure

This compound is the hydrochloride salt of Alniditan. The chemical structure of the active moiety, Alniditan, is provided below.

IUPAC Name: N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine

Chemical Formula: C17H26N4O

Molecular Weight: 302.42 g/mol

Key structural features include:

-

A benzopyran ring system , which is a significant departure from the indole (B1671886) ring common to triptans.

-

A (R)-configured stereocenter at the 2-position of the chroman ring.

-

A flexible propyl-diamine linker .

-

A basic tetrahydropyrimidine moiety.

Structural Activity Relationship (SAR)

Due to a lack of publicly available data on the synthesis and biological evaluation of Alniditan analogs, a classical SAR table detailing the effects of specific structural modifications cannot be constructed. However, a comparative analysis of Alniditan with other 5-HT1B/1D agonists provides insights into its structural basis of activity.

Alniditan demonstrates nanomolar affinity for both human 5-HT1Dα and 5-HT1Dβ receptors, as well as the 5-HT1A receptor.[2] Notably, it is more potent than sumatriptan (B127528) at 5-HT1D-type and 5-HT1A receptors.[2] Dihydroergotamine (B1670595), in contrast, exhibits a broader affinity profile, interacting with multiple 5-HT, adrenergic, and dopaminergic receptors.[2] The selectivity of Alniditan for the 5-HT1D and 5-HT1B receptors over other receptor subtypes likely contributes to its specific therapeutic effects and tolerability profile.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of Alniditan in comparison to other key migraine abortive agents.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | h5-HT1Dα | h5-HT1Dβ | 5-HT1A |

| Alniditan | 0.4 | 1.1 | 3.8 |

| Sumatriptan | - | - | >100 |

| Dihydroergotamine | - | - | - |

Data sourced from Leysen et al., 1996.[2] A hyphen (-) indicates that specific data for that receptor subtype was not provided in the cited source.

Table 2: Functional Agonist Potency (IC50, nM) for Inhibition of Stimulated Adenylyl Cyclase

| Compound | h5-HT1Dα | h5-HT1Dβ | h5-HT1A | h5-HT1B |

| Alniditan | 1.1 | 1.3 | 74 | 1.7 |

| Sumatriptan | - | 2.6 | - | 20 |

| Dihydroergotamine | - | 2.2 | - | 2 |

Data sourced from Leysen et al., 1996 and Lesage et al., 1998.[1][2][4] A hyphen (-) indicates that specific data for that receptor subtype was not provided in the cited sources.

Signaling Pathway

Alniditan acts as a full agonist at 5-HT1B and 5-HT1D receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi. Upon agonist binding, the activated Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][5] This signaling cascade is central to the therapeutic mechanism of Alniditan.

Caption: Alniditan-mediated 5-HT1D/1B receptor signaling pathway.

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize the structural activity relationship of 5-HT receptor agonists like Alniditan.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., h5-HT1D)

-

Radioligand (e.g., [3H]5-HT or [3H]Alniditan)

-

Test compound (Alniditan)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM serotonin)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (Alniditan) in the assay buffer.

-

Prepare a working solution of the radioligand at a concentration close to its Kd.

-

Prepare a high concentration solution of the non-specific binding determinator.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension to designated wells.

-

Non-specific Binding: Add assay buffer, radioligand solution, non-specific binding determinator, and cell membrane suspension to designated wells.

-

Competitive Binding: Add assay buffer, radioligand solution, varying concentrations of the test compound, and cell membrane suspension to the remaining wells.

-

-

Incubation: Incubate the microplate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Generalized workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP, providing a measure of its agonist activity at Gi-coupled receptors.

Materials:

-

Cells expressing the target receptor (e.g., h5-HT1D)

-

Test compound (Alniditan)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

ATP

-

cAMP detection kit (e.g., based on HTRF, ELISA, or RIA)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the phosphodiesterase inhibitor for a short period (e.g., 15 minutes) at 37°C.

-

Compound Incubation: Add varying concentrations of the test compound (Alniditan) to the wells and incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve if required by the detection kit.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression. This IC50 value represents the functional potency of the agonist.

-

Conclusion

This compound is a potent 5-HT1B/1D receptor agonist with a distinct benzopyran structure. The available data demonstrates its high affinity and functional potency, which is superior to that of sumatriptan at these receptors. Its mechanism of action via the inhibition of adenylyl cyclase is well-established. While a detailed structural activity relationship based on a series of analogs is not publicly available, the comparative data underscores the importance of the benzopyran scaffold in achieving high-affinity interactions with the target receptors. Further research into the synthesis and evaluation of Alniditan analogs would be invaluable for a more complete understanding of its SAR and for the design of future generations of migraine therapeutics.

References

- 1. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alniditan, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alniditan in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous Alniditan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human and dog 5-HT1D receptors can both activate and inhibit adenylate cyclase in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Alniditan Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan Dihydrochloride is a potent and selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist.[1][2] Structurally distinct from the triptan class of drugs, this benzopyran derivative was investigated for its potential as an acute migraine therapy.[3] Its proposed mechanism of action involves the constriction of cranial blood vessels and the inhibition of neurogenic inflammation in the dura mater, both of which are considered key events in the pathophysiology of migraine headaches.[3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

References

- 1. A fluorescence-based method to assess plasma protein extravasation in rat dura mater using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonistic properties of alniditan, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alniditan, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]alniditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Alniditan Dihydrochloride's Effect on Adenylyl Cyclase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism and quantitative effects of Alniditan Dihydrochloride on adenylyl cyclase activity. It is intended for a scientific audience and details the signaling pathways, experimental methodologies, and key data associated with Alniditan's function as a potent serotonin (B10506) receptor agonist.

Core Mechanism of Action: Gi-Coupled Receptor Agonism

Alniditan is a potent agonist for the 5-HT1D and 5-HT1B serotonin receptors.[1][2][3] These receptors are G-protein-coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gi. Upon binding of Alniditan, the receptor undergoes a conformational change, activating the associated Gi protein. The activated α-subunit of the Gi protein then inhibits the activity of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[4] This leads to a decrease in intracellular cAMP levels. Therefore, Alniditan does not inhibit adenylyl cyclase directly but rather initiates a signaling cascade that results in its inhibition.[1] This mechanism is central to the therapeutic effects of 5-HT1B/1D agonists.[5]

Caption: Signaling pathway of Alniditan-mediated adenylyl cyclase inhibition.

Quantitative Analysis of Adenylyl Cyclase Inhibition

Alniditan has been demonstrated to be a full agonist for the inhibition of stimulated adenylyl cyclase.[1][2] Its potency, measured as the half-maximal inhibitory concentration (IC50), is in the low nanomolar range for 5-HT1D and 5-HT1B receptors, making it significantly more potent at these targets than at the 5-HT1A receptor.[1] Comparative studies show Alniditan is approximately twice as potent as sumatriptan (B127528) at the human 5-HT1D receptor and ten times more potent at the human 5-HT1B receptor.[2][3]

| Compound | Target Receptor | Cell Line | IC50 (nM) | Citation |

| Alniditan | h5-HT1Dα | C6 Glioma | 1.1 | [1] |

| Alniditan | h5-HT1Dβ | L929 | 1.3 | [1] |

| Alniditan | h5-HT1D | C6 Glioma | 1.3 | [2][3] |

| Alniditan | h5-HT1B | HEK 293 | 1.7 | [2][3] |

| Alniditan | h5-HT1A | Recombinant Cells | 74 | [1] |

| Sumatriptan | h5-HT1D | C6 Glioma | 2.6 | [2][3] |

| Sumatriptan | h5-HT1B | HEK 293 | 20 | [2][3] |

| Dihydroergotamine (B1670595) | h5-HT1D | C6 Glioma | 2.2 | [2][3] |

| Dihydroergotamine | h5-HT1B | HEK 293 | 2 | [2][3] |

Experimental Protocols

The agonistic properties of Alniditan and its effect on adenylyl cyclase are typically evaluated by measuring the inhibition of cyclic AMP accumulation in cells expressing the target receptors after stimulation with agents like forskolin (B1673556) or isoproterenol (B85558).[2][3]

Cell Culture and Receptor Expression

-

Cell Lines : Specific mammalian cell lines are chosen for their suitability for transfection and protein expression. Commonly used lines include C6 glioma cells for expressing human 5-HT1D receptors and Human Embryonic Kidney (HEK) 293 cells for expressing human 5-HT1B receptors.[2]

-

Transfection : The cells are stably or transiently transfected with plasmids encoding the human 5-HT1B or 5-HT1D receptor subtypes.

-

Expression Induction : In some cases, receptor expression levels can be enhanced. For example, treating C6 glioma or HEK 293 cells with sodium butyrate (B1204436) can increase the expression of 5-HT1D and 5-HT1B receptors, respectively, by approximately three-fold without affecting ligand binding affinities.[2][3]

Adenylyl Cyclase Inhibition Assay (cAMP Accumulation)

This functional assay quantifies the ability of an agonist to inhibit the production of cAMP.

-

Cell Seeding : Cells expressing the receptor of interest are seeded in multi-well plates and cultured to an appropriate confluency.

-